REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].C([O:13][C:14](=O)[CH2:15][C:16]([CH3:18])=O)C.[OH-].[Na+]>C(O)(=O)C.O.C(Cl)Cl>[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:14](=[O:13])[CH:15]=[C:16]([CH3:18])[NH:10]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
Cl.FC1=C(C=CC=C1)NN
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)C)=O
|
Name
|
|
Quantity
|
2400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
this was stirred at 88° C. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 mins
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (1500 ml)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with 1M NaOH (aq) (1500 ml)
|
Type
|
ADDITION
|
Details
|
ice (1500 g) and DCM (3600 ml) were added
|
Type
|
ADDITION
|
Details
|
To the stirred mixture was added 32% HCl (aq) (2400 ml) until the pH
|
Type
|
CUSTOM
|
Details
|
The biphasic mixture was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (1500 ml)
|
Type
|
WASH
|
Details
|
the organic extracts washed with brine/water 4:1 (2000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography with MeOH in EtOAc
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |